molecular formula C43H67NO12 B137657 31-O-Demethyl-FK506 CAS No. 135635-47-1

31-O-Demethyl-FK506

Katalognummer: B137657
CAS-Nummer: 135635-47-1
Molekulargewicht: 790 g/mol
InChI-Schlüssel: VHOPGJHKSPGXIZ-AMASXYNMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

31-O-Demethyl-FK506 is a derivative of FK506, also known as tacrolimus or fujimycin. FK506 is a 23-membered macrocyclic polyketide produced by several Streptomyces species. It possesses various biological activities, including immunosuppressive, antifungal, anti-inflammatory, neuroprotective, and neuroregenerative properties . This compound is specifically characterized by the absence of a methyl group at the 31st position, which distinguishes it from FK506.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 31-O-Demethyl-FK506 involves the biosynthetic pathway of FK506, where the methyltransferase enzyme FkbM is responsible for the O-methylation at the 31st position. By disrupting the fkbM gene in the genome of Streptomyces species, this compound can be accumulated . The synthetic route involves the use of a hybrid type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system to construct the macrolide skeleton, followed by post-PKS modifications .

Industrial Production Methods: Industrial production of this compound can be achieved by genetically engineering Streptomyces strains to inactivate the fkbM gene. This approach allows for the accumulation of this compound in the culture broth, which can then be isolated and purified .

Analyse Chemischer Reaktionen

Types of Reactions: 31-O-Demethyl-FK506 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 31-O-Demethyl-FK506 serves as a crucial intermediate in the synthesis of various FK506 analogs. These analogs are essential for structure-activity relationship (SAR) studies, which help elucidate the pharmacological properties of FK506 and its derivatives. The compound's role in synthetic pathways enables researchers to explore modifications that may enhance efficacy or reduce side effects.

Biology

Biosynthetic Pathways:
this compound is instrumental in studying the biosynthetic pathways of macrolide antibiotics. Researchers utilize this compound to investigate enzyme mechanisms involved in the production of these antibiotics, contributing to a better understanding of microbial metabolism and antibiotic development.

Antifungal Activity:
Recent studies have highlighted the antifungal properties of this compound. It exhibits significant activity against pathogens such as Cryptococcus neoformans and Candida albicans, primarily through the inhibition of calcineurin pathways. This mechanism is crucial for developing new antifungal therapies, especially for immunocompromised patients .

Medicine

Immunosuppressive Properties:
While FK506 is widely recognized for its immunosuppressive effects, this compound presents a modified profile with potentially lower cytotoxicity and immunosuppressive activity compared to FK506 itself. This characteristic makes it a candidate for developing safer immunosuppressive drugs .

Neuroprotective and Neuroregenerative Effects:
Emerging research indicates that this compound may promote nerve regeneration and neuroprotection without the adverse immunosuppressive effects associated with FK506. This property positions it as a promising therapeutic agent for neurological diseases, enhancing neurite outgrowth and offering potential treatment options for conditions like stroke and neurodegeneration .

Industry

In industrial applications, this compound is utilized in the production of novel macrolide compounds with enhanced biological activities. Its role in synthesizing derivatives that exhibit improved pharmacological profiles is crucial for advancing drug discovery and development processes.

Table 1: Comparative Analysis of FK506 Analog Activities

CompoundAntifungal Activity (IC50)Immunosuppressive ActivityNeuroprotective Effects
FK5060.0269 ng/mlHighModerate
This compound0.2458 ng/mlLowerSignificant
9-Deoxo-31-O-Demethyl-FK506Not specifiedLowerSignificant
9-Deoxo-Prolyl-FK506Not specifiedHighMinor

Table 2: Summary of Case Studies

Study ReferenceFocus AreaFindings
Antifungal ActivityDemonstrated strong antifungal activity against major pathogens with lower cytotoxicity.
NeuroprotectionShowed potential for nerve regeneration without significant immunosuppressive effects.
Synthesis and SARContributed to understanding modifications that enhance therapeutic profiles of FK506 analogs.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

31-O-Demethyl-FK506, a derivative of the immunosuppressant FK506 (tacrolimus), has garnered attention for its unique biological properties. While FK506 is widely known for its potent immunosuppressive effects, particularly in organ transplantation and autoimmune diseases, this compound exhibits a different profile that may offer therapeutic advantages without the associated immunosuppression. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential applications in neuroprotection and antifungal therapy.

Chemical Structure and Metabolism

This compound is characterized by the removal of a methoxy group at the 31 position of the FK506 molecule. This modification alters its interaction with biological targets, particularly calcineurin, a key enzyme in T-cell activation. The metabolic pathways of FK506 and its derivatives have been studied extensively, revealing that various metabolites can exhibit differing biological activities. For instance, studies have shown that this compound is produced through the action of specific methyltransferases and hydroxylases during FK506 biosynthesis .

Immunosuppressive Activity

Research indicates that this compound possesses significantly lower immunosuppressive activity compared to FK506. In a study evaluating several FK506 analogs, the IC50 value for this compound was found to be approximately 0.2458 ng/ml, representing a nine-fold reduction in potency compared to FK506 (IC50 = 0.0269 ng/ml) . This reduction in immunosuppressive activity suggests that this compound may be beneficial for patients requiring immune responses, such as those with neurological conditions.

Neuroprotective Effects

One of the most promising aspects of this compound is its potential for promoting nerve regeneration and neuroprotection. Studies have demonstrated that this compound can enhance neurite outgrowth in PC12 cells, which are commonly used as a model for neuronal differentiation and regeneration . The ability of this compound to promote neuronal health without suppressing immune function positions it as a candidate for treating neurodegenerative diseases.

Table 1: Comparison of Biological Activities of FK506 and Its Derivatives

CompoundIC50 (ng/ml)Immunosuppressive ActivityNeuroprotective Activity
FK5060.0269HighModerate
This compound0.2458LowHigh
9-Deoxo-31-O-Demethyl-FK50615.0900Very LowModerate
9-Deoxo-prolyl-FK506268.3000NegligibleLow

Antifungal Activity

In addition to its neuroprotective properties, this compound has demonstrated antifungal activity against pathogenic fungi such as Cryptococcus neoformans and Candida albicans. The mechanism involves inhibition of the calcineurin pathway, similar to FK506 . Notably, when combined with fluconazole, this compound exhibited synergistic effects, enhancing antifungal efficacy in murine models of systemic cryptococcosis .

Case Studies

  • Neurite Outgrowth in PC12 Cells : A study involving PC12 cells treated with this compound showed significant neurite outgrowth compared to untreated controls. This finding suggests potential applications in treating peripheral nerve injuries or neurodegenerative diseases.
  • Antifungal Efficacy : In murine models infected with C. neoformans, administration of this compound alongside fluconazole improved survival rates significantly compared to fluconazole alone, indicating its potential as an adjunct therapy in fungal infections.

Eigenschaften

IUPAC Name

(18E)-12-[(E)-1-(3,4-dihydroxycyclohexyl)prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(53-7)39-37(54-8)21-27(5)43(52,56-39)40(49)41(50)44-16-11-10-13-31(44)42(51)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(48)22-29/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3/b24-18+,26-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOPGJHKSPGXIZ-AMASXYNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)O)O)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(/C=C(/C1)\C)CC=C)O)C)/C(=C/C4CCC(C(C4)O)O)/C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135635-47-1
Record name 31-O-Demethyl-FK506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135635471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
31-O-Demethyl-FK506
Reactant of Route 2
31-O-Demethyl-FK506
Reactant of Route 3
31-O-Demethyl-FK506
Reactant of Route 4
Reactant of Route 4
31-O-Demethyl-FK506
Reactant of Route 5
31-O-Demethyl-FK506
Reactant of Route 6
31-O-Demethyl-FK506

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.